Cas no 1785595-23-4 (2-Bromo-1-chloro-4-fluoro-3-methoxybenzene)

2-Bromo-1-chloro-4-fluoro-3-methoxybenzene structure
1785595-23-4 structure
商品名:2-Bromo-1-chloro-4-fluoro-3-methoxybenzene
CAS番号:1785595-23-4
MF:C7H5BrClFO
メガワット:239.47
CID:5082394

2-Bromo-1-chloro-4-fluoro-3-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene
    • インチ: 1S/C7H5BrClFO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3
    • InChIKey: NENRZNBXEPWVJM-UHFFFAOYSA-N
    • ほほえんだ: C1C=C(F)C(OC)=C(Br)C=1Cl

2-Bromo-1-chloro-4-fluoro-3-methoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR023SYR-500mg
2-Bromo-1-chloro-4-fluoro-3-methoxybenzene
1785595-23-4 95%
500mg
$986.00 2025-02-13
Aaron
AR023SYR-250mg
2-Bromo-1-chloro-4-fluoro-3-methoxybenzene
1785595-23-4 95%
250mg
$868.00 2025-02-13

2-Bromo-1-chloro-4-fluoro-3-methoxybenzene 関連文献

2-Bromo-1-chloro-4-fluoro-3-methoxybenzeneに関する追加情報

Introduction to 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene (CAS No. 1785595-23-4)

2-Bromo-1-chloro-4-fluoro-3-methoxybenzene, identified by its Chemical Abstracts Service (CAS) number 1785595-23-4, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of multiple heteroatoms, which endow them with unique electronic and steric properties. The structural arrangement of bromine, chlorine, and fluorine substituents on the benzene ring creates a highly reactive platform for further functionalization, making it a valuable intermediate in synthetic chemistry.

The increasing demand for specialized intermediates in drug discovery has positioned 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene as a key building block for the development of novel therapeutic agents. Its molecular structure allows for diverse chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed cyclizations. These reactions are pivotal in constructing complex scaffolds that mimic natural products or designed molecules with specific biological activities.

Recent advancements in medicinal chemistry have highlighted the utility of fluoroaromatic compounds in enhancing drug properties such as bioavailability, metabolic stability, and binding affinity. The fluorine atom in 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene contributes to these desirable characteristics by influencing the electronic distribution of the aromatic system. This modulation can lead to improved pharmacokinetic profiles, which are critical for the success of any drug candidate.

In the realm of agrochemicals, fluorinated aromatic compounds have been extensively studied for their potential as pesticides and herbicides. The presence of halogen atoms increases the lipophilicity of these molecules, facilitating their absorption and translocation within plant tissues. Furthermore, the electron-withdrawing nature of fluorine can enhance the reactivity towards biological targets, leading to more potent and selective formulations.

The synthesis of 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene typically involves multi-step organic transformations starting from commercially available precursors. The introduction of bromine and chlorine at specific positions on the benzene ring requires careful control over reaction conditions to avoid unwanted side products. Fluorination is often achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, depending on the desired regioselectivity.

One notable application of 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene is in the synthesis of kinase inhibitors, which are widely used in oncology research. The bromine and chlorine atoms serve as handles for further derivatization via palladium-catalyzed coupling reactions with various nucleophiles. These modifications allow for fine-tuning of binding interactions with target enzymes, optimizing efficacy and minimizing off-target effects.

The methoxy group in 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene adds another layer of functionality to this versatile intermediate. It can participate in etherification reactions or serve as a protecting group during synthetic sequences. Additionally, the methoxy-substituted aromatic ring enhances solubility and stability in certain solvents, making it easier to handle during downstream processing.

Recent studies have also explored the role of 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene in material science applications. Fluorinated aromatic compounds exhibit interesting photophysical properties due to their extended π-conjugation systems. These characteristics make them suitable candidates for organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and other optoelectronic devices.

The growing interest in green chemistry has prompted researchers to develop more sustainable synthetic routes for 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene. Catalytic methods that minimize waste and reduce energy consumption are being prioritized over traditional stoichiometric approaches. Such innovations align with global efforts to promote environmentally responsible chemical manufacturing.

In conclusion, 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene (CAS No. 1785595-23-4) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for synthetic chemists. As research continues to uncover new possibilities for this molecule, its significance in modern chemistry is set to grow even further.

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